1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylic acid
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Overview
Description
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylic acid is a complex organic compound that features a tetrahydropyran ring fused to an indazole core with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable indazole derivative, the tetrahydropyran ring can be introduced through a series of reactions involving reagents like tetrahydrofuran and catalysts such as cerium ammonium nitrate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. The specific conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester
Uniqueness
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylic acid stands out due to its indazole core, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing novel therapeutic agents.
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-(oxan-2-yl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-18-11/h1-2,5-6,11H,3-4,7-8H2,(H,16,17) |
InChI Key |
DCYYEKKVRYZDHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)C(=O)O |
Origin of Product |
United States |
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